

# (Rac)-BRD0705 chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B10819768

[Get Quote](#)

An In-Depth Technical Guide on the Chemical Properties and Biological Activity of **(Rac)-BRD0705**

## Abstract

**(Rac)-BRD0705** is the racemic mixture containing BRD0705, a potent and paralog-selective inhibitor of Glycogen Synthase Kinase 3 $\alpha$  (GSK3 $\alpha$ ).<sup>[1][2][3]</sup> The active (S)-enantiomer, BRD0705, demonstrates approximately 8-fold higher selectivity for GSK3 $\alpha$  over its paralog, GSK3 $\beta$ .<sup>[4][5]</sup> This selectivity is significant because it allows for the inhibition of GSK3 $\alpha$  kinase activity without activating the Wnt/ $\beta$ -catenin signaling pathway, a common consequence of dual GSK3 $\alpha$ / $\beta$  inhibition that can raise neoplastic concerns. Developed through a rational, structure-based design approach, BRD0705 has emerged as a critical chemical tool for studying the distinct biological roles of GSK3 paralogs and as a potential therapeutic agent, particularly in acute myeloid leukemia (AML).

## Chemical and Physical Properties

**(Rac)-BRD0705** and its active enantiomer BRD0705 are characterized by a hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one core structure. The racemic mixture is noted as being less active than the pure (S)-enantiomer. The detailed chemical properties are summarized below.

| Property                           | Value                                                                                              | Source(s) |
|------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Compound Name                      | (Rac)-BRD0705                                                                                      |           |
| Active Enantiomer                  | BRD0705 / (S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,4,6,7,8-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one |           |
| CAS Number                         | 1597440-03-3 ((Rac)-BRD0705) 2056261-41-5 (BRD0705)                                                |           |
| Molecular Formula                  | C <sub>20</sub> H <sub>23</sub> N <sub>3</sub> O                                                   |           |
| Molecular Weight                   | 321.42 g/mol                                                                                       |           |
| Purity                             | >99%                                                                                               |           |
| IC <sub>50</sub> for GSK3α         | 66 nM (for BRD0705)                                                                                |           |
| IC <sub>50</sub> for GSK3β         | 515 nM (for BRD0705)                                                                               |           |
| Binding Affinity (K <sub>d</sub> ) | 4.8 μM (for GSK3α)                                                                                 |           |
| Appearance                         | Solid                                                                                              |           |
| Solubility                         | Soluble in DMSO and Methanol                                                                       |           |
| Storage                            | Powder: -20°C for up to 24 months. Stock Solutions (in DMSO): -20°C for up to one month.           |           |
| SMILES                             | CC[C@@]1(C2=CN(C)C2=NC(=O)CC(C)C2)C(C)C2)C1                                                        |           |
| InChI Key                          | NCKLQXXBRWCYMA-FQEVTJZSA-N                                                                         |           |

## Mechanism of Action and Signaling Pathways

BRD0705 was designed to exploit a single amino acid difference in the ATP-binding domains of GSK3 paralogs: a glutamic acid (Glu196) in GSK3 $\alpha$  versus an aspartic acid (Asp133) in GSK3 $\beta$ . This "Asp-Glu switch" allows for a rational design that achieves selective inhibition.

The primary mechanism of BRD0705 is the selective inhibition of GSK3 $\alpha$ 's kinase activity. Unlike pan-GSK3 inhibitors, this selective action does not lead to the stabilization and nuclear translocation of  $\beta$ -catenin. In many cellular contexts, GSK3 $\beta$  is the primary regulator of  $\beta$ -catenin phosphorylation, which marks it for degradation. Inhibition of GSK3 $\beta$  leads to  $\beta$ -catenin accumulation and activation of the canonical Wnt signaling pathway, a potential driver of oncogenesis. By sparing GSK3 $\beta$ , BRD0705 avoids this effect.

In acute myeloid leukemia (AML), GSK3 $\alpha$  inhibition with BRD0705 has been shown to induce myeloid differentiation and impair the formation of leukemia colonies without affecting normal hematopoietic cells. Furthermore, in models of Fragile X syndrome, BRD0705 acts downstream of the ERK1/2 signaling pathway to correct exaggerated protein synthesis.

## GSK3 Signaling and Point of BRD0705 Inhibition

[Click to download full resolution via product page](#)**Caption:** GSK3 signaling pathways and the selective inhibition of GSK3 $\alpha$  by BRD0705.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **(Rac)-BRD0705** in research. Below are summaries of key experimental protocols derived from published studies.

### In Vitro: AML Cell Differentiation and Immunofluorescence

This protocol is adapted from studies assessing the effect of BRD0705 on AML cell lines.

- Cell Culture: Culture AML cell lines (e.g., HL-60, U937, MV4–11) in appropriate media and conditions.
- Treatment: Treat cells with either DMSO (vehicle control) or BRD0705 at a final concentration of 20  $\mu$ M for 24 hours.
- Cell Harvesting and Preparation:
  - Harvest 30,000 to 50,000 cells per sample.
  - Wash cells in a solution of PBS with 2% FBS.
  - Cytospin the cells onto poly-L-Lysine coated slides.
- Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde for 20 minutes at room temperature.
  - Permeabilize with 0.2% Triton X-100 for 30 minutes at 4°C.
- Blocking and Staining:
  - Block with 1% BSA/0.05% Triton X-100 for 1 hour at room temperature.
  - Incubate with a primary antibody (e.g., anti- $\beta$ -catenin, diluted 1/500) for 1 hour.
  - Wash slides three times for 5 minutes each.

- Incubate with a corresponding secondary antibody for 1 hour.
- Wash slides three times for 5 minutes each.
- Mounting and Imaging:
  - Mount slides using an antifade mounting medium containing DAPI (for nuclear staining).
  - Image using a confocal microscope.
  - Analyze images using software such as ImageJ.

## Experimental Workflow: In Vitro AML Cell Treatment

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (Rac)-BRD0705|1597440-03-3|COA [dcchemicals.com]
- 2. biocat.com [biocat.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-BRD0705 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10819768#rac-brd0705-chemical-properties>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)